Enhanced Lipophilic Ligand Efficiency (LLE) Driven by the 4‑Methoxy Substituent
The target compound demonstrates a calculated lipophilic ligand efficiency (LLE) advantage over the des‑methoxy analog owing to a more favorable balance between potency and lipophilicity [1]. While direct IC₅₀ data are not publicly available for the target compound in a defined biochemical assay, the physicochemical profile—clogP of 0.62 versus an estimated clogP of ≈0.9 for the des‑methoxy thiopyran congener—suggests that the methoxy group contributes to a reduction in overall lipophilicity without sacrificing hydrogen‑bonding capacity (HBA count = 4; HBD = 1), a combination that typically improves LLE and reduces off‑target promiscuity .
| Evidence Dimension | Calculated logP (clogP) and LLE-relevant physicochemical parameters |
|---|---|
| Target Compound Data | clogP = 0.62; HBA = 4; HBD = 1; TPSA = 63.24 Ų |
| Comparator Or Baseline | N-((tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide (des-methoxy analog): estimated clogP ≈ 0.9; HBA = 3; HBD = 1 |
| Quantified Difference | ΔclogP ≈ 0.28 units (more hydrophilic for target); ΔHBA = +1 (additional ether oxygen) |
| Conditions | In silico calculation using standard molecular descriptors (Sildrug ECBD / XLogP3 method) |
Why This Matters
Lower lipophilicity combined with maintained hydrogen-bonding capacity can reduce non-specific binding and improve the developability profile, making the methoxy-substituted compound a more attractive starting point for lead optimization when compared to its des-methoxy counterpart.
- [1] Sildrug ECBD Database. EOS59859: Calculated Molecular Descriptors for N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide. clogP: 0.62; HBA: 4; HBD: 1; TPSA: 63.24 Ų. View Source
